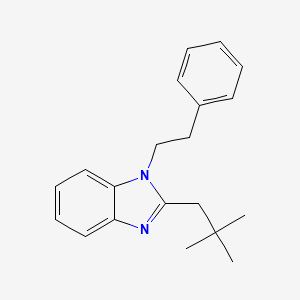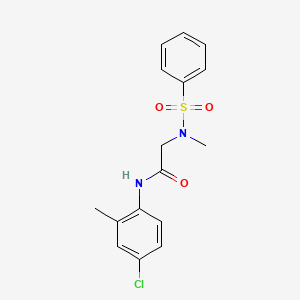
2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole
説明
2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole, also known as DMXB-A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
科学的研究の応用
2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has been found to have numerous applications in scientific research. One of the most significant applications is in the study of Alzheimer's disease. 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has been shown to improve cognitive function in animal models of Alzheimer's disease, and it has been suggested that it may be a potential therapeutic agent for the treatment of this disease. 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
作用機序
The exact mechanism of action of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs). 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole is a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory. Activation of the α7 nAChR subtype by 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects
2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has also been found to have analgesic effects, suggesting that it may be a potential therapeutic agent for the treatment of chronic pain.
実験室実験の利点と制限
2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR subtype, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole is also relatively stable and has low toxicity, making it suitable for use in in vivo experiments. However, 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole is relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole. One area of interest is the potential use of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole in treating this disease and to investigate the underlying mechanisms of action. Another area of interest is the potential use of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole in the treatment of chronic pain. Further studies are needed to determine the analgesic effects of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole and to investigate the underlying mechanisms of action. Additionally, more research is needed to explore the potential use of 2-(2,2-dimethylpropyl)-1-(2-phenylethyl)-1H-benzimidazole in the treatment of other neurological disorders, such as schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
2-(2,2-dimethylpropyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-20(2,3)15-19-21-17-11-7-8-12-18(17)22(19)14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYDNKAWBIJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535252.png)

![3-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3535260.png)
![1-[(4-bromophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3535282.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3535297.png)
![methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3535303.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B3535310.png)
![ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535318.png)
![2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3535332.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3535333.png)


![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B3535354.png)
![N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3535361.png)